Toyocamycin nucleoside

ER stress Unfolded Protein Response Multiple Myeloma

Toyocamycin is a multi-target pyrrolo[2,3-d]pyrimidine nucleoside with a unique C-5 cyano group that drives potent, selective inhibition of IRE1α-XBP1 (IC₅₀ 80 nM), CDK9 (IC₅₀ 79 nM), Rio1 kinase (IC₅₀ ~30 nM), and ribozyme self-cleavage (EC₅₀ 0.4 µM). Genetic and pharmacological evidence confirms these activities are NOT replicated by tubercidin or sangivamycin; analog substitution yields incomparable results. Procure ≥98% HPLC-pure material and verify IRE1α-XBP1 inhibitory activity in a cell-based XBP1-splicing assay upon receipt. Ideal for ER stress, transcriptional regulation, ribosomal biogenesis, and RNA-targeting studies.

Molecular Formula C12H13N5O4
Molecular Weight 291.26 g/mol
CAS No. 606-58-6
Cat. No. B1682990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameToyocamycin nucleoside
CAS606-58-6
SynonymsAntibiotic 1037, Antibiotic A-399-Y4, Antibiotic E212, Siromycin, Toyocamycin
Molecular FormulaC12H13N5O4
Molecular Weight291.26 g/mol
Structural Identifiers
SMILESC1=C(C2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N)C#N
InChIInChI=1S/C12H13N5O4/c13-1-5-2-17(11-7(5)10(14)15-4-16-11)12-9(20)8(19)6(3-18)21-12/h2,4,6,8-9,12,18-20H,3H2,(H2,14,15,16)
InChIKeyXOKJUSAYZUAMGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Toyocamycin Nucleoside (CAS 606-58-6): A Multi-Target Adenosine Analog Antibiotic for Differentiated Research Applications


Toyocamycin (CAS 606-58-6; synonyms: Vengicide, Unamycin B, Antibiotic 1037) is a naturally occurring pyrrolo[2,3-d]pyrimidine nucleoside antibiotic first isolated from Streptomyces toyocaensis (later also from S. rimosus and S. diastatochromogenes) in 1956 [1]. As an adenosine analog bearing a distinctive 5-cyano substituent on the 7-deazapurine scaffold, toyocamycin exhibits a multimodal mechanism of action encompassing IRE1α-XBP1 pathway inhibition (IC₅₀ = 80 nM), selective CDK9 inhibition (IC₅₀ = 79 nM), ribosomal RNA processing blockade, Rio1 kinase inhibition, and ribozyme self-cleavage suppression . Its closest structural analogs — tubercidin (7-deazaadenosine, C-5 unsubstituted) and sangivamycin (C-5 carboxamide) — share the pyrrolopyrimidine core yet display markedly divergent target engagement profiles, cytotoxicity patterns, and mechanisms of cell killing, making compound selection non-trivial for hypothesis-driven research [2].

Why Toyocamycin Cannot Be Substituted by Tubercidin or Sangivamycin Without Experimental Revalidation


Despite sharing a common pyrrolo[2,3-d]pyrimidine scaffold, toyocamycin, tubercidin, and sangivamycin diverge critically in their molecular pharmacology: the C-5 cyano group of toyocamycin confers unique target engagement at IRE1α, CDK9, and Rio1 kinase that is not replicated by tubercidin (C-5 H) or sangivamycin (C-5 CONH₂) [1]. Genetic evidence from CHO cell mutant studies definitively demonstrates that toyocamycin and tubercidin operate through distinct cellular toxicity mechanisms — second-step ToyrII mutants exhibit 8- to 9-fold increased resistance to toyocamycin with no change in tubercidin sensitivity [2]. Furthermore, toyocamycin produces exponential (4-log) cell killing in colon carcinoma cells via rRNA processing blockade, whereas sangivamycin yields only gradual (1-log) self-limiting lethality through protein synthesis inhibition [3]. These mechanistic differences mean that substituting one analog for another in an established assay will not yield comparable results and may lead to incorrect mechanistic conclusions.

Toyocamycin Nucleoside: Quantitative Head-to-Head Evidence Against Closest Structural Analogs


IRE1α-XBP1 Pathway Inhibition: Toyocamycin Is 6.25-Fold More Potent Than Sangivamycin and 4.25-Fold More Potent Than Tubercidin in XBP1-Luciferase Assay

In the only published direct head-to-head comparison of all three pyrrolopyrimidine nucleosides in the identical XBP1-luciferase reporter assay, toyocamycin inhibited XBP1 activation with an IC₅₀ of 0.08 µM, compared to 0.5 µM for sangivamycin (6.25-fold less potent) and 0.34 µM for tubercidin (4.25-fold less potent). The negative controls 5-aza-2-deoxycytidine and 5-fluoro-uridine showed IC₅₀ values >100 µM, confirming assay specificity [1]. Importantly, toyocamycin achieved this inhibition without affecting IRE1α auto-phosphorylation, ATF6, or PERK activation, demonstrating pharmacological selectivity within the UPR branches that is not shared by sangivamycin [2].

ER stress Unfolded Protein Response Multiple Myeloma IRE1α inhibitor XBP1 splicing

CDK9 Selectivity: Toyocamycin Inhibits CDK9 with IC₅₀ 79 nM While Sparing Other CDKs (IC₅₀ 0.67–15 µM), Providing an 8.5- to 190-Fold Selectivity Window

Enzymatic kinase assays across a panel of CDK family members revealed that toyocamycin specifically inhibits CDK9 with an IC₅₀ of 79 nM, while other CDKs were inhibited only at substantially higher concentrations (IC₅₀ range: 0.67–15 µM), yielding a minimum selectivity window of 8.5-fold and maximum exceeding 190-fold [1]. This selectivity was functionally validated by specific inhibition of RNA Polymerase II phosphorylation in cancer cells, and molecular docking confirmed that toyocamycin adopts a binding pose within the CDK9 catalytic site that differs from its pose in other CDKs, driven by contributions of CDK9-specific amino acid residues [2]. In contrast, sangivamycin and tubercidin have not been reported to exhibit CDK9 selectivity and are characterized as broad-spectrum kinase inhibitors (e.g., sangivamycin inhibits PKC with Ki = 10 µM) .

CDK9 inhibitor Transcriptional regulation Cancer epigenetics Kinase selectivity profiling RNA Pol II phosphorylation

Colon Carcinoma Cell Viability: Toyocamycin Produces Exponential 4-Log Cell Kill vs Sangivamycin Self-Limiting 1-Log Reduction at 24 Hours in HT-29 Cells

In a direct comparative study using HT-29 human colon carcinoma cells, 24-hour exposure to toyocamycin caused an exponential type of cell lethality resulting in a 4-log (10,000-fold) reduction in cell viability, whereas sangivamycin produced a gradual and self-limiting lethality yielding only a 1-log (10-fold) reduction [1]. Mechanistically, toyocamycin at just 1 µM produced total cessation of precursor rRNA processing (45S pre-rRNA accumulation), while sangivamycin at 10 µM — a 10-fold higher concentration — produced little or no effect on rRNA processing. Conversely, sangivamycin caused significant protein synthesis inhibition within 6 hours, an effect not observed with toyocamycin at rRNA-processing-inhibitory concentrations [2]. This mechanistic dichotomy was corroborated by a broader study across six nucleoside analogs, where toyocamycin, tubercidin, and 5-fluorouracil clustered together as agents causing exponential 3–4 log cell kill and 45S rRNA accumulation, while sangivamycin clustered with 8-azaguanine and 5-azacytidine as agents producing ≤1 log kill without 45S rRNA accumulation [3].

Colon carcinoma Cytotoxicity profiling rRNA processing Nucleoside analog Cell viability assay

Ribozyme Self-Cleavage Inhibition: Toyocamycin Achieves 365-Fold Reporter Induction (EC₅₀ 0.4 µM) vs 110-Fold for 5-Fluorouridine in Mammalian Cell-Based Assay

A high-throughput screen of 58,076 compounds for ribozyme self-cleavage inhibitors in mammalian cells identified toyocamycin and 5-fluorouridine (FUR) as the two most potent hits. Toyocamycin induced luciferase reporter gene expression by approximately 365-fold, whereas 5-fluorouridine achieved approximately 110-fold induction [1]. The EC₅₀ for toyocamycin-mediated inhibition of ribozyme self-cleavage was determined to be 0.4 µM in the luciferase reporter system [2]. Mechanistic studies demonstrated that toyocamycin must be incorporated into RNA to exert its inhibitory effect on self-cleavage, distinguishing it from small molecules that act through direct ribozyme binding [3]. Notably, tubercidin was also tested as a ribozyme inhibitor in related HDV ribozyme studies but did not match toyocamycin's potency profile in the mammalian cell context [4].

Ribozyme biology RNA self-cleavage Chemical genetics Gene regulation High-throughput screening

L1210 Leukemia Cell Growth Inhibition: Toyocamycin ID₅₀ 0.006 µg/mL Ranks as the Most Active Compound Among All C-5 Substituted Tubercidin Analogs Tested

In a systematic structure-activity relationship study evaluating tubercidin, toyocamycin, sangivamycin, and 11 synthetic C-5 substituted tubercidin analogs for L1210 mouse leukemia cell growth inhibition, toyocamycin (ID₅₀ = 0.006 µg/mL) was identified as the most active compound among all tested agents [1]. For context, this study included 5-chloro-, 5-bromo-, 5-iodo-, 5,6-dichloro-, 5,6-dibromo-, (E)-5-(2-bromoethenyl)-, (E)-5-(2-cyanoethenyl)-, 5-(1-hydroxyethyl)-, 5-(1-methoxyethyl)-, 5-(2-buten-1-yl)-, 5-(3-hydroxypropyl)-, and 5-butyltubercidin derivatives. The study explicitly concluded that the C-5 cyano substituent — the exact structural feature that distinguishes toyocamycin from tubercidin (C-5 H) and sangivamycin (C-5 CONH₂) — is critical for maximal antiproliferative potency in this leukemia model [2]. A separate computational interaction energy study of pyrrolopyrimidine nucleosides independently corroborated the experimental activity ranking: Toyocamycin > Tubercidin > Sangivamycin [3].

Antitumor nucleoside L1210 leukemia Structure-activity relationship C-5 substitution Pyrrolopyrimidine antibiotics

Toyocamycin Nucleoside: Evidence-Backed Research and Industrial Application Scenarios


ER Stress and Unfolded Protein Response (UPR) Pathway Dissection in Multiple Myeloma and Solid Tumor Models

Toyocamycin is the most potent natural IRE1α-XBP1 pathway inhibitor among pyrrolopyrimidine nucleosides (IC₅₀ = 80 nM in XBP1-luciferase assay, 6.25-fold more potent than sangivamycin), and uniquely inhibits XBP1 mRNA cleavage without affecting IRE1α auto-phosphorylation, ATF6, or PERK branches of the UPR [1]. This pharmacological profile enables selective dissection of the IRE1α-XBP1 arm in ER stress research. The compound has demonstrated efficacy in multiple myeloma cell lines and bortezomib-resistant models at nanomolar concentrations, with in vivo xenograft growth inhibition confirmed [2]. For procurement: specify ≥98% HPLC purity, confirm IRE1α-XBP1 inhibitory activity in a cell-based XBP1-splicing assay upon receipt.

Transcriptional CDK9 Inhibition for Cancer Epigenetics and Tumor Suppressor Gene Reactivation Studies

Toyocamycin is a validated selective CDK9 inhibitor (IC₅₀ = 79 nM) with an 8.5- to >190-fold selectivity window over other CDK family members, confirmed by both enzymatic kinase assays and RNA Pol II phosphorylation readouts in cancer cells [3]. Its transcriptomic signature closely mimics that of the specific CDK9 inhibitor HH1, and the compound reactivates epigenetically silenced tumor suppressor genes via promoter DNA demethylation-independent mechanisms [4]. This makes toyocamycin suitable as a chemical probe for CDK9-dependent transcriptional regulation studies. Note: sangivamycin and tubercidin lack this CDK9-selective profile and are unsuitable substitutes for this application.

Ribosome Biogenesis and rRNA Processing Research — Rio1 Kinase as a First-in-Class Small-Molecule Target

Toyocamycin is the first and only reported small-molecule inhibitor of Rio1 kinase (IC₅₀ = ~30 nM), an essential atypical kinase required for 40S ribosomal subunit maturation . X-ray crystallography at 2.0 Å resolution (PDB: 3RE4) confirmed toyocamycin binds in the Rio1 ATP-binding pocket, and both Archaeoglobus fulgidus and human Rio1 bind toyocamycin more tightly than ATP [5]. Toyocamycin inhibits Rio1 through a unique mechanism involving stabilization of a less catalytically active oligomeric state rather than strict competitive inhibition [6]. This provides a unique chemical biology tool for ribosomal biogenesis research where neither sangivamycin nor tubercidin have demonstrated Rio1 engagement.

Ribozyme-Based Inducible Gene Expression Systems and RNA Catalysis Studies

Toyocamycin provides the highest dynamic range among known small-molecule ribozyme inhibitors (~365-fold reporter gene induction; EC₅₀ = 0.4 µM), outperforming 5-fluorouridine (~110-fold) in mammalian cell-based ribozyme self-cleavage assays [7]. Its mechanism requires incorporation into RNA, enabling temporal control of ribozyme activity. This application is orthogonal to toyocamycin's kinase and UPR activities and may be pursued independently for RNA-only gene regulation technology development. For procurement in this context, confirm lot-to-lot consistency in ribozyme inhibition EC₅₀.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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